Effusanin B Exhibits 1.5-Fold Greater Cytotoxicity than Etoposide in A549 NSCLC Cells
In a direct head-to-head comparison within the same study, Effusanin B demonstrated a statistically significant advantage over the clinical chemotherapeutic agent etoposide. The IC50 of Effusanin B against A549 human lung adenocarcinoma cells was 10.7 µM, compared to 16.5 µM for etoposide [1]. This represents a 1.54-fold improvement in potency.
| Evidence Dimension | Cytotoxic potency (IC50) against A549 NSCLC cells |
|---|---|
| Target Compound Data | 10.7 µM |
| Comparator Or Baseline | Etoposide (positive control) - 16.5 µM |
| Quantified Difference | 1.54-fold lower IC50 (higher potency) for Effusanin B |
| Conditions | A549 human lung adenocarcinoma cell line; in vitro CCK-8 assay following 48-hour treatment. |
Why This Matters
For procurement, this quantifiable potency advantage over a known clinical agent in a NSCLC model validates Effusanin B as a superior lead candidate for targeted drug discovery efforts in lung cancer, compared to less potent in-class diterpenoids.
- [1] Hou, J., Li, Y., Xing, H., Cao, R., Jin, X., Xu, J., & Guo, Y. (2023). Effusanin B Inhibits Lung Cancer by Prompting Apoptosis and Inhibiting Angiogenesis. Molecules, 28(23), 7682. View Source
